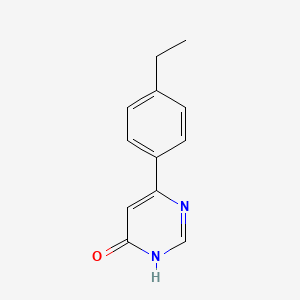

6-(4-Ethylphenyl)pyrimidin-4-ol

描述

6-(4-Ethylphenyl)pyrimidin-4-ol (CAS: 1692598-32-5) is a pyrimidine derivative featuring a 4-ethylphenyl substituent at the 6-position and a hydroxyl group at the 4-position. Pyrimidine derivatives are widely studied for their biological activities, including antibacterial properties .

属性

IUPAC Name |

4-(4-ethylphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-12(15)14-8-13-11/h3-8H,2H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCBRKPRYLRCBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Condensation Step

Reagents: 4-Ethylbenzaldehyde and guanidine hydrochloride or free guanidine.

Solvent: Methanol or ethanol is commonly used as the solvent.

Base: Sodium ethoxide or potassium carbonate to deprotonate guanidine and facilitate nucleophilic attack.

Temperature: Mild heating (around 60–80°C) is applied to promote condensation.

Mechanism: The aldehyde carbonyl carbon undergoes nucleophilic attack by guanidine’s nitrogen, followed by cyclization and elimination of water to form the pyrimidine ring.

Hydroxylation Step

Reagents: Hydrogen peroxide or other hydroxylating agents.

Conditions: Controlled temperature (0–25°C) to prevent over-oxidation.

Outcome: Introduction of a hydroxyl group at the 4-position of the pyrimidine ring, converting the pyrimidine to pyrimidin-4-ol.

Purification: The product is purified by recrystallization or chromatographic techniques.

Industrial and Scale-Up Considerations

Continuous Flow Reactors: For large-scale production, continuous flow reactors are employed to maintain consistent reaction conditions and improve yield and purity.

Automation: Automated systems enable precise control over reagent addition, temperature, and reaction time, optimizing the synthesis.

Yield Optimization: Reaction parameters such as solvent choice, base concentration, and reaction time are optimized to maximize yield and minimize by-products.

Comparative Data from Related Pyrimidin-4-ol Derivatives

Although direct data for this compound is scarce, related compounds such as 6-(4-methylphenyl)pyrimidin-4-ol and 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol have been extensively studied. These studies provide insights into yields, melting points, and reaction efficiencies that can be extrapolated.

Analytical and Characterization Techniques

Spectroscopy: Confirmation of the pyrimidin-4-ol structure is performed by IR (showing characteristic O–H stretch), 1H and 13C NMR (aromatic and pyrimidine protons), and mass spectrometry.

Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

Elemental Analysis: Confirms the expected molecular formula within ±0.39% accuracy.

Summary of Preparation Method

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Condensation | 4-Ethylbenzaldehyde, guanidine, NaOEt, MeOH, 60–80°C | Formation of pyrimidine ring | Base catalyzed cyclization |

| 2. Hydroxylation | H2O2 or hydroxylating agent, 0–25°C | Introduction of hydroxyl at C4 | Controlled oxidation |

| 3. Purification | Recrystallization or chromatography | Isolation of pure product | Ensures analytical purity |

Research Findings and Notes

The presence of electron-donating groups such as ethyl on the phenyl ring may influence the reactivity during condensation and hydroxylation steps, potentially requiring optimization of reaction times and temperatures.

Analogous pyrimidine derivatives with electron-donating or withdrawing groups have shown good yields (typically 70–85%) and melting points consistent with their substitution patterns.

The synthetic route is versatile, allowing substitution on the phenyl ring to tailor biological activity, as demonstrated in antimicrobial studies of related compounds.

化学反应分析

Types of Reactions: 6-(4-Ethylphenyl)pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The pyrimidinol ring can be reduced to form a pyrimidinylamine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidinyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are typically used.

Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Pyrimidinone derivatives and carboxylic acids.

Reduction Products: Pyrimidinylamine derivatives.

Substitution Products: Substituted pyrimidinols with various functional groups.

科学研究应用

Medicinal Chemistry

6-(4-Ethylphenyl)pyrimidin-4-ol has shown potential as a therapeutic agent in various medical applications:

- Anticancer Activity: Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in human cancer cells by activating caspase pathways and increasing apoptotic markers such as PARP cleavage .

- Antibacterial Properties: The compound has demonstrated efficacy against resistant bacterial strains, including Staphylococcus aureus. In vitro studies revealed significant reductions in bacterial viability, suggesting its potential as an antibiotic agent .

- Anti-inflammatory Effects: Research indicates that derivatives of pyrimidines, including this compound, can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. Preliminary IC50 values have shown promising anti-inflammatory activity comparable to established drugs like celecoxib .

Biological Research

The compound serves as a valuable probe for studying biological systems:

- Mechanism of Action: It interacts with specific molecular targets, potentially binding to enzymes or receptors involved in critical biological pathways. This interaction can modulate various physiological responses .

- Oxidative Stress Mitigation: Studies have shown that this compound can reduce reactive oxygen species (ROS) levels in treated cells, indicating its protective effects against oxidative damage, which is relevant in cancer therapy .

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials:

- Nonlinear Optical Properties: The compound's unique structure allows for exploration in nonlinear optics, making it a candidate for applications in photonics and optoelectronics .

Comprehensive Data Tables

Case Studies

-

Anticancer Efficacy Study:

- A controlled study evaluated the cytotoxic effects of this compound on various human cancer cell lines. Results indicated significant apoptosis induction through caspase activation pathways, with a notable increase in apoptotic markers such as cleaved PARP.

-

Antibacterial Activity Assessment:

- In vitro testing against clinical isolates of S. aureus showed that the compound significantly reduced bacterial viability at concentrations correlating with its minimal inhibitory concentration (MIC), suggesting therapeutic potential against antibiotic-resistant strains.

-

Anti-inflammatory Evaluation:

- The compound was assessed for its ability to inhibit COX enzymes using an assay kit. Results indicated that it effectively suppressed COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs.

作用机制

The mechanism by which 6-(4-Ethylphenyl)pyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in forming hydrogen bonds with biological macromolecules, while the pyrimidinol core interacts with enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Electronic Comparisons

6-(4-Methoxyphenyl)pyrimidin-4-ol (CAS: 130841-04-2)

- Substituents : 4-Methoxyphenyl (electron-donating) at C6, -OH at C3.

- Molecular Weight : 202.21 g/mol .

- Key Differences : The methoxy group increases electron density on the aromatic ring compared to the ethyl group, altering reactivity and binding affinity. Methoxy derivatives often exhibit reduced lipophilicity but enhanced solubility in polar solvents.

2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol

- Substituents : Methylthio (-SMe) at C2, trifluoromethyl (-CF₃) at C6, -OH at C4.

- Molecular Weight : 216.18 g/mol .

- Key Differences: The -CF₃ group is strongly electron-withdrawing, increasing metabolic stability and acidity of the hydroxyl group.

6-(4-Ethylphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine (DW149)

- Substituents : Thioureido (-NH-CS-NH₂) at C2, -CF₃ at C4, 4-ethylphenyl at C5.

- Molecular Weight : 326.35 g/mol .

- Key Differences : The thioureido group enables hydrogen bonding and metal coordination, which may improve antibacterial activity. However, the -CF₃ group increases molecular weight and steric bulk, possibly reducing bioavailability .

Antibacterial Activity

- Comparison: 6-(4-Methoxyphenyl)pyrimidin-4-ol: No specific activity reported, but methoxy-substituted analogs are often explored for antioxidant properties . DW149: Thioureido and -CF₃ groups may synergize to enhance antibacterial potency, though further studies are needed .

生物活性

6-(4-Ethylphenyl)pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Target Receptors:

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . The compound binds to the active site of EGFR, inhibiting its activation and subsequently blocking downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.

Biochemical Pathways:

Upon binding to EGFR, the compound's inhibition leads to reduced cellular proliferation and induces apoptosis in cancer cells by modulating the activity of cyclin-dependent kinases (CDKs) and EGFR. This suggests a potential role in cancer therapeutics.

2. Cellular Effects

Impact on Cellular Processes:

Research indicates that this compound significantly affects cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent .

Dosage Effects:

Studies in animal models demonstrate that lower doses of this compound can inhibit tumor growth without causing significant toxicity, making it a candidate for further therapeutic exploration.

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents can significantly influence biological activity:

| Compound Variant | Activity | Comments |

|---|---|---|

| Base Compound | Moderate | Initial activity observed against cancer cell lines |

| Substituted Variants | Enhanced | Specific substitutions improve potency and selectivity |

In structure-activity studies, modifications at certain positions have been shown to enhance binding affinity and inhibitory potency against target enzymes .

4. Scientific Research Applications

This compound has applications across various scientific fields:

- Chemistry: Utilized as a building block for synthesizing more complex organic molecules.

- Biology: Investigated for antimicrobial and antifungal properties.

- Medicine: Ongoing research aims to explore its use in drug development for cancer treatment.

- Industry: Employed in producing dyes and pigments due to its chemical properties .

5. Case Studies

Several studies have highlighted the biological significance of pyrimidine derivatives, including this compound:

- Anticancer Activity: In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines through EGFR pathway modulation.

- Antimicrobial Properties: Research has indicated potential antimicrobial activity against pathogens like E. coli and S. aureus, suggesting broader therapeutic applications beyond oncology .

6. Conclusion

This compound exhibits promising biological activity through its interaction with key cellular targets such as EGFR. Its ability to modulate critical signaling pathways positions it as a valuable compound in drug discovery efforts aimed at treating cancer and potentially other diseases. Further research into its pharmacokinetics and long-term effects will be essential for advancing its therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。